molecular formula C13H16O3 B1422889 ethyl 2-(2-hydroxy-2,3-dihydro-1H-inden-2-yl)acetate CAS No. 57932-04-4

ethyl 2-(2-hydroxy-2,3-dihydro-1H-inden-2-yl)acetate

Cat. No.: B1422889
CAS No.: 57932-04-4
M. Wt: 220.26 g/mol
InChI Key: WRTWQOZLEIKMES-UHFFFAOYSA-N
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Description

Ethyl 2-(2-hydroxy-2,3-dihydro-1H-inden-2-yl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a 2-hydroxy-2,3-dihydro-1H-inden-2-yl moiety

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.

Future Directions

The future directions for research on ethyl 2-(2-hydroxy-2,3-dihydro-1H-inden-2-yl)acetate and similar compounds could involve further exploration of their synthesis methods, chemical reactions, mechanisms of action, and biological activities. The indole nucleus, from which this compound is derived, is found in many important synthetic drug molecules, indicating its potential for the development of new therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-hydroxy-2,3-dihydro-1H-inden-2-yl)acetate typically involves the esterification of 2-(2-hydroxy-2,3-dihydro-1H-inden-2-yl)acetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification reaction, allowing for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-hydroxy-2,3-dihydro-1H-inden-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 2-(2-oxo-2,3-dihydro-1H-inden-2-yl)acetate.

    Reduction: Formation of 2-(2-hydroxy-2,3-dihydro-1H-inden-2-yl)ethanol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Comparison with Similar Compounds

Ethyl 2-(2-hydroxy-2,3-dihydro-1H-inden-2-yl)acetate can be compared with other similar compounds such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 2-(2-oxo-2,3-dihydro-1H-inden-2-yl)acetate: Similar structure but with a ketone group instead of a hydroxyl group.

    2-(2-Hydroxy-2,3-dihydro-1H-inden-2-yl)acetic acid: The free acid form of the compound.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-(2-hydroxy-1,3-dihydroinden-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-2-16-12(14)9-13(15)7-10-5-3-4-6-11(10)8-13/h3-6,15H,2,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRTWQOZLEIKMES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(CC2=CC=CC=C2C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80711405
Record name Ethyl (2-hydroxy-2,3-dihydro-1H-inden-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80711405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57932-04-4
Record name Ethyl (2-hydroxy-2,3-dihydro-1H-inden-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80711405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 2-indanone (13.2 g), ethyl bromoacetate (16.7 g), benzene (150 ml) and purified zinc (6.5 g) is stirred and heated at 50° C. Iodine (0.5 g) is added to catalyze the reaction. A rather vigorous reaction sets in after about 30 min. and the heating is discontinued. After the mixture ceases boiling, 4 g of fresh zinc and 10 g of ethyl bromoacetate is added, the reaction mixture is heated at reflux for 2 hr. and allowed to stand overnight at room temperature. The zinc addition-compound is decomposed by adding 200 ml of cold 10% hydrochloric acid. The aqueous layer is separated, extracted twice with benzene, all organic extracts are combined and dried (MgSO4). The filtrate is concentrated and the residue distilled under reduced pressure yielding 2-hydroxyindane-2-acetic acid ethyl ester, bp. 163°-166° C/10 mm.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 2-(2-hydroxy-2,3-dihydro-1H-inden-2-yl)acetate
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ethyl 2-(2-hydroxy-2,3-dihydro-1H-inden-2-yl)acetate

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